molecular formula C22H30ClN3O3 B1198205 N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride CAS No. 157832-56-9

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride

Número de catálogo: B1198205
Número CAS: 157832-56-9
Peso molecular: 419.9 g/mol
Clave InChI: CHCBAYRWJULIDW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a diethylamino group, a phenylpentyl chain, and a nitrobenzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride typically involves multiple steps. One common approach is the reaction of 4-nitrobenzoic acid with 1-phenylpentan-1-amine to form the corresponding amide. This intermediate is then reacted with diethylamine under appropriate conditions to introduce the diethylamino group. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Aplicaciones Científicas De Investigación

Cardiology

  • Antiarrhythmic Properties : Nibentan has been extensively studied for its ability to treat paroxysmal arrhythmias. Clinical trials have shown its efficacy in converting atrial fibrillation to sinus rhythm, making it a valuable agent in managing heart rhythm disorders .
  • Electrophysiological Studies : Researchers utilize Nibentan to investigate its effects on cardiac action potentials and cellular electrophysiology. Its influence on repolarization dynamics is crucial for understanding arrhythmogenesis .

Pharmacokinetics

  • Nibentan's pharmacokinetic profile has been characterized through various studies, revealing its distribution in human plasma and metabolic pathways. Understanding its pharmacokinetics aids in optimizing dosing regimens and minimizing side effects .

Drug Development

  • As a reference compound, Nibentan serves as a model for developing new antiarrhythmic agents. Researchers explore structure-activity relationships (SAR) by synthesizing derivatives to enhance efficacy and reduce toxicity .

Case Study 1: Efficacy in Atrial Fibrillation

A clinical study involving patients with persistent atrial fibrillation demonstrated that Nibentan effectively restored normal sinus rhythm in a significant percentage of cases. The study highlighted the importance of monitoring QT intervals due to potential proarrhythmic effects at higher doses .

Case Study 2: Animal Models

Research utilizing canine models of vagally mediated atrial fibrillation showed that Nibentan not only terminated episodes but also prevented reinduction of arrhythmias. Similar studies in rat models indicated its effectiveness against ischemia-related ventricular arrhythmias .

Mecanismo De Acción

The mechanism of action of N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride involves its interaction with specific molecular targets. The diethylamino group and nitrobenzamide moiety play crucial roles in binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

  • N-[5-(dimethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
  • N-[5-(diethylamino)-1-phenylpentyl]-4-aminobenzamide hydrochloride

Uniqueness

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for targeted research and applications.

Actividad Biológica

N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride, also known as nibentan, is a compound with notable biological activity, particularly in the field of pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₂₂H₃₀ClN₃O₃
  • CAS Number : 157832-56-9
  • Molecular Weight : 406.95 g/mol
  • Structure : The compound features a nitro group, which is known to enhance biological activity through various mechanisms.

The biological activity of nibentan can be attributed to several mechanisms:

  • Antifibrillatory Activity : Nibentan has been studied for its potential as an antifibrillatory agent. Research indicates that it may influence cardiac rhythm by modulating ion channels involved in cardiac action potentials .
  • Nitro Group Influence : The presence of the nitro group in the structure allows for resonance stabilization and potential interaction with nucleophilic sites in proteins, which can lead to inhibition of certain enzymes and pathways involved in disease processes .
  • Antimicrobial Activity : Nitro compounds are well-documented for their antimicrobial effects. They often act by producing reactive intermediates that can damage cellular components such as DNA, leading to cell death .

Biological Activity Overview

Activity Type Description
AntifibrillatoryModulates cardiac ion channels, potentially reducing arrhythmias .
AntimicrobialProduces toxic intermediates that damage microbial DNA .
Anti-inflammatoryMay inhibit inflammatory pathways through modulation of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .

Case Studies and Experimental Data

  • Antifibrillatory Studies :
    • A series of experiments demonstrated that nibentan analogs exhibited significant antifibrillatory activity in animal models. The results indicated a dose-dependent effect on reducing the incidence of fibrillation during induced cardiac stress tests .
  • Mechanistic Insights :
    • Studies utilizing molecular docking simulations revealed that nibentan interacts effectively with the active sites of various enzymes involved in inflammation and arrhythmogenic pathways. This interaction is facilitated by the nitro group, which enhances binding affinity .
  • Antimicrobial Efficacy :
    • In vitro studies have shown that nibentan derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics .

Summary of Findings

The compound this compound exhibits diverse biological activities primarily due to its structural components and mechanisms of action. Its antifibrillatory properties make it a candidate for further research in cardiovascular therapeutics, while its antimicrobial effects highlight its potential utility in treating infections.

Propiedades

IUPAC Name

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3.ClH/c1-3-24(4-2)17-9-8-12-21(18-10-6-5-7-11-18)23-22(26)19-13-15-20(16-14-19)25(27)28;/h5-7,10-11,13-16,21H,3-4,8-9,12,17H2,1-2H3,(H,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCBAYRWJULIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933957
Record name N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157832-56-9, 150491-98-8
Record name Nibentan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157832569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-(DIETHYLAMINO)-1-PHENYLPENTYL)-4-NITROBENZAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4S59ZCS33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 3
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
Customer
Q & A

A: Nibentan is a Class III antiarrhythmic drug that primarily acts by blocking the delayed rectifier potassium current (IK), prolonging the repolarization phase of the cardiac action potential. [, , ] This prolongation increases the effective refractory period (ERP) of cardiac cells, making them less susceptible to premature excitation and reducing the likelihood of arrhythmias. [, , ]

A: Nibentan demonstrates a remarkable tissue specificity in its effects on action potential duration (APD). While it prolongs APD in both ventricular and atrial tissues, the effect is more pronounced in atrial tissue. []

A: Research suggests that Nibentan might also inhibit the muscarinic potassium current (IK,ACh), contributing to its antiarrhythmic effects, particularly in vagally mediated atrial fibrillation. [, ]

A: By prolonging the ERP and reducing the heterogeneity of repolarization, Nibentan suppresses re-entrant circuits, a common mechanism underlying atrial fibrillation and flutter. [, ] This suppression helps to restore and maintain sinus rhythm. [, , , ]

ANone: The molecular formula of Nibentan is C22H27N3O3 • HCl, and its molecular weight is 417.92 g/mol.

A: While the provided research articles do not contain detailed spectroscopic data, techniques like LC-ESI/MSD Ion Trap SL and LC-MS/MS have been used to identify Nibentan and its metabolites. [, ] This suggests that mass spectrometry data would be available for the compound.

A: Researchers have explored the structure-activity relationship of Nibentan by synthesizing derivatives containing amino acids like L-aspartic acid and glycine. [, ] These modifications aim to reduce toxicity while maintaining antiarrhythmic efficacy. Studies show that these derivatives exhibit comparable or even enhanced antiarrhythmic activity compared to Nibentan. []

ANone: While the research doesn't explicitly identify specific moieties crucial for activity, the presence of the nitrobenzamide group and the diethylamino side chain likely plays a role in its interaction with potassium channels. Further SAR studies would be needed to confirm the importance of these features.

A: Nibentan is primarily administered intravenously. [, , , ] The research doesn't specify its bioavailability through this route, but its rapid onset of action suggests efficient systemic distribution. [, , ] Oral administration has not been extensively studied.

A: Research using LC-ESI/MSD Ion Trap SL and LC-MS/MS has identified three primary metabolites of Nibentan in human plasma: hydroxylated, de-ethylated, and de-ethylated-hydroxylated. [] Of these, the de-ethylated metabolite persists for the longest duration. []

A: Studies show a positive correlation between the duration of Nibentan administration, the detection of its active metabolites, an increase in plasma magnesium levels, and the prolongation of the QT interval. [] This suggests a direct relationship between Nibentan exposure and its pharmacodynamic effects.

ANone: Nibentan's efficacy has been assessed in various experimental models, including:

  • Canine model of vagally mediated atrial fibrillation: Nibentan effectively terminated and prevented the reinduction of atrial fibrillation, demonstrating its efficacy in a clinically relevant model. []
  • Rat models of occlusive and reperfusion arrhythmias: Nibentan and its amino acid derivatives effectively suppressed ventricular arrhythmias, demonstrating their potential in treating ischemia-related rhythm disorders. []
  • Cat model of acute myocardial ischemia: Nibentan exhibited significant antiarrhythmic activity in this model, showcasing its potential in preventing sudden cardiac death. []

A: Yes, Nibentan has been clinically studied in patients with various supraventricular arrhythmias, including atrial fibrillation, atrial flutter, and supraventricular tachycardia. [, , , , , , ] These studies generally report a high efficacy rate of Nibentan in converting these arrhythmias to sinus rhythm. [, , , ]

ANone: Nibentan's safety profile has been evaluated in preclinical and clinical settings.

  • Preclinical studies: In mice, the acute toxicity of Nibentan was significantly reduced when co-administered with Mexidol, emoxypine, or dimephosphon. [] This finding suggests a potential for these agents to improve Nibentan's safety profile.
  • Clinical trials: While generally well-tolerated, Nibentan has been associated with a risk of proarrhythmic effects, including polymorphic ventricular tachycardia (torsades de pointes). [, , ] Bradycardia has also been reported, particularly after intravenous administration. []

A: Research suggests that higher doses of Nibentan are associated with an increased risk of proarrhythmic events. [, ] Prolongation of the QT interval, a known risk factor for torsades de pointes, has been observed with Nibentan administration and is more pronounced at higher doses. [, ] Careful dose adjustment and monitoring are crucial to minimizing the risk of adverse effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.